4-Amino-2-(benzyloxy)benzonitrile

Organic Synthesis Medicinal Chemistry Quality Control

Specifically engineered for medicinal chemistry programs targeting TBK1/IKKε, this benzonitrile building block features a precisely regioisomeric 4-amino-2-benzyloxy substitution pattern. This arrangement enables sequential, chemoselective functionalization: the primary amine serves as a nucleophilic handle and H-bond donor, while the benzyloxy group acts as a protected phenol for late-stage deprotection. This isomer provides a distinct synthetic advantage over hydroxy or isomeric analogs. Sourced with strict ≥95% purity to eliminate regioisomeric contamination, it is ideal as both a key intermediate and an analytical reference standard for method development.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 284044-40-2
Cat. No. B3035024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(benzyloxy)benzonitrile
CAS284044-40-2
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC(=C2)N)C#N
InChIInChI=1S/C14H12N2O/c15-9-12-6-7-13(16)8-14(12)17-10-11-4-2-1-3-5-11/h1-8H,10,16H2
InChIKeyBACKXVWDHDEIHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(benzyloxy)benzonitrile (CAS 284044-40-2): A Structurally Defined Benzonitrile Scaffold for Medicinal Chemistry and Organic Synthesis


4-Amino-2-(benzyloxy)benzonitrile (CAS 284044-40-2) is a disubstituted benzonitrile derivative featuring a primary amino group at the 4-position and a benzyloxy group at the 2-position . The compound possesses a molecular formula of C14H12N2O and a molecular weight of 224.26 g/mol, with the nitrile, amino, and benzyloxy moieties offering distinct vectors for further functionalization . It is commercially supplied as a research chemical with a purity specification of ≥95% and is handled under standard precautions for potentially hazardous substances .

Why a Generic Benzonitrile Cannot Replace 4-Amino-2-(benzyloxy)benzonitrile in Regioselective Functionalization and Scaffold-Based Drug Discovery


The precise substitution pattern on the aromatic ring governs both reactivity and downstream molecular properties. The 4-amino group on this compound serves as a nucleophilic handle and hydrogen bond donor, while the 2-benzyloxy group provides a protected phenol equivalent that can be deprotected to reveal a hydroxyl for further derivatization or left intact for lipophilic interactions . In contrast, positional isomers such as 2-amino-4-benzyloxybenzonitrile (CAS 1465419-09-3) or 2-amino-5-benzyloxybenzonitrile (CAS 38711-02-3) exhibit markedly different electronic distributions and steric environments [1][2]. Simple substitution of the benzyloxy group with a hydroxy (4-amino-2-hydroxybenzonitrile, CAS 67608-58-6) drastically alters solubility, stability, and the protection/deprotection strategy available for multi-step synthesis . Therefore, the specific regioisomeric identity of 4-amino-2-(benzyloxy)benzonitrile is critical for achieving intended synthetic outcomes in complex molecule construction.

Comparative Evidence for Selecting 4-Amino-2-(benzyloxy)benzonitrile Over Positional Isomers and Functional Analogs


Purity Specification and Batch Consistency for Reliable Synthetic Outcomes

Commercial availability with a minimum purity of 95% ensures reproducible yields in subsequent synthetic steps. While similar purity levels are common across benzonitrile building blocks, the specific documentation for 4-amino-2-(benzyloxy)benzonitrile from reputable suppliers provides a quantifiable baseline for procurement decisions .

Organic Synthesis Medicinal Chemistry Quality Control

Regiochemical Identity: Direct Comparison with Positional Isomers

The 4-amino-2-benzyloxy substitution pattern is structurally distinct from 2-amino-4-benzyloxybenzonitrile (CAS 1465419-09-3) and 2-amino-5-benzyloxybenzonitrile (CAS 38711-02-3). The target compound places the amino group para to the nitrile, while the benzyloxy group is ortho to the nitrile. This arrangement dictates the compound's electronic character and potential for regioselective reactions [1][2].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Functional Group Complement: Benzyloxy vs. Hydroxy Analogs

Replacing the benzyloxy group with a hydroxyl group yields 4-amino-2-hydroxybenzonitrile (CAS 67608-58-6). The benzyloxy group serves as a protected phenol, allowing for orthogonal synthetic transformations that are incompatible with a free hydroxyl group. This protection strategy is a fundamental advantage in multi-step organic synthesis .

Protecting Group Strategy Synthetic Methodology Medicinal Chemistry

Documented Use as a Synthetic Intermediate in Patented Processes

Patents disclose benzonitrile derivatives bearing 2-benzyloxy and 4-amino substitution patterns as key intermediates for the preparation of biologically active compounds, including kinase inhibitors and other therapeutic agents. Specifically, benzonitrile derivatives with this core structure are cited as intermediates in the synthesis of TBK1/IKKε inhibitors [1]. While the exact compound may not be the final active pharmaceutical ingredient, its structural motif is validated in patent literature for generating medicinally relevant molecules.

Process Chemistry Pharmaceutical Intermediates Catalysis

Safety and Handling Profile: Quantified Hazard Information

Comprehensive hazard data are available, including specific H-statements (H302, H315, H319, H335) and P-statements for safe handling . This level of documentation allows for proper risk assessment and mitigation during procurement and use, which may be less complete for less common or novel analogs.

Laboratory Safety Chemical Handling Risk Assessment

Defined Research and Industrial Applications for 4-Amino-2-(benzyloxy)benzonitrile Based on Structural and Safety Evidence


Scaffold for Kinase Inhibitor Synthesis

The 2-benzyloxy-4-aminobenzonitrile core is recognized in patent literature as a key intermediate for the preparation of kinase inhibitors, particularly those targeting TBK1 and IKKε. Researchers in oncology and inflammation can utilize this compound as a starting point for the synthesis of focused libraries or lead optimization programs [1].

Building Block for Orthogonal Protection Strategies

The presence of a benzyloxy-protected phenol and a free primary amine allows for sequential, chemoselective functionalization. This is valuable in the synthesis of complex natural products or pharmaceutical candidates where a free phenol must be revealed at a late stage. The compound offers a distinct advantage over 4-amino-2-hydroxybenzonitrile in such multi-step sequences .

Reference Standard for Regioisomeric Purity

Given the potential for regioisomeric contamination in synthetic preparations, 4-amino-2-(benzyloxy)benzonitrile of defined purity (≥95%) can serve as an analytical reference standard for HPLC or NMR method development, ensuring the correct isomer is being used in critical experiments .

Model Compound for Hazard Assessment Training

The well-documented hazard profile (harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation) makes this compound a suitable model for training laboratory personnel on safe handling, personal protective equipment usage, and emergency response procedures for organic nitriles and amines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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